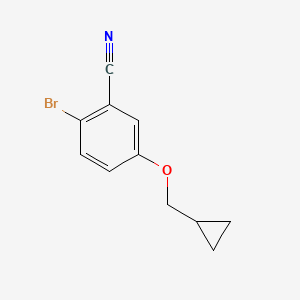
4-Bromo-1-benzothiophen-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-benzothiophen-7-ol is an organic compound with the molecular formula C8H5BrS. It is a brominated derivative of benzothiophene, a sulfur-containing heterocyclic aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-1-benzothiophen-7-ol can be synthesized through several methods, including:
Direct Bromination: Bromination of 1-benzothiophen-7-ol using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Sandmeyer Reaction: Conversion of 1-benzothiophen-7-ol to its diazonium salt followed by substitution with bromine.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-benzothiophen-7-ol undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of 4-bromo-1-benzothiophen-6-ol.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxyl substitution.
Major Products Formed:
Oxidation: 4-Bromo-1-benzothiophen-7-one
Reduction: 4-Bromo-1-benzothiophen-6-ol
Substitution: Various derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Bromo-1-benzothiophen-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Bromo-1-benzothiophen-7-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Bromo-1-benzothiophene
4-Bromo-2-benzothiophene
4-Bromo-3-benzothiophene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C8H5BrOS |
|---|---|
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
4-bromo-1-benzothiophen-7-ol |
InChI |
InChI=1S/C8H5BrOS/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H |
Clé InChI |
FVRYPWBIBLCVCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CSC2=C1O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B15356073.png)
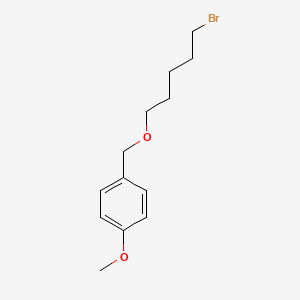

![N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B15356095.png)
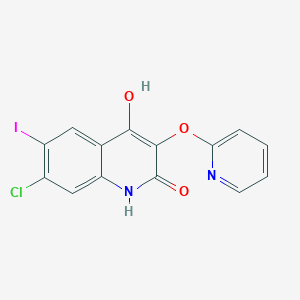
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
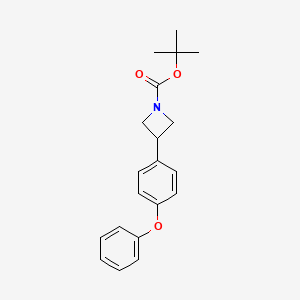
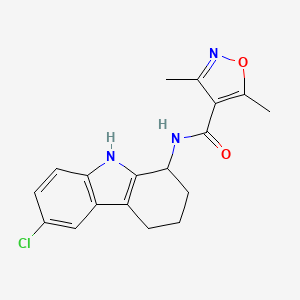
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
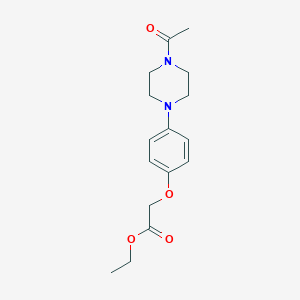
![8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15356147.png)
